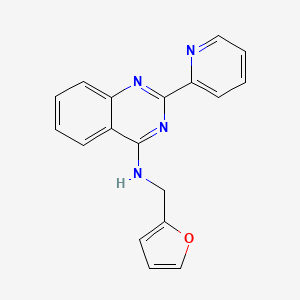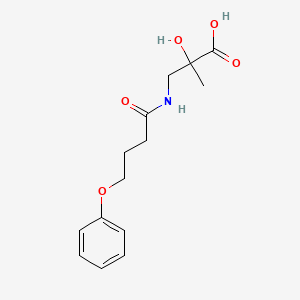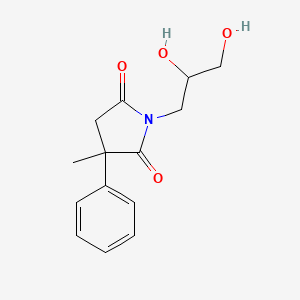
N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a member of the quinazoline family and is known to possess a range of biochemical and physiological effects. In
Scientific Research Applications
N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine has been extensively studied for its potential applications in various areas of scientific research. One of the key areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. Additionally, this compound has also been studied for its potential applications in the field of materials science, where it has shown promising results as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine has been shown to possess a range of biochemical and physiological effects. For example, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has also been shown to possess antioxidant and neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the key advantages of using N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine in lab experiments is its high potency and selectivity towards specific targets. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for further research on N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine. One area of interest is in the development of more potent and selective derivatives of this compound for use in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, more research is needed to explore the potential limitations and toxicity of this compound in order to fully understand its safety profile.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with furfural in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with 4-chloroquinazoline in the presence of a base such as potassium carbonate to yield N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-8-15-14(7-1)17(20-12-13-6-5-11-23-13)22-18(21-15)16-9-3-4-10-19-16/h1-11H,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHIKZLXCMNBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-pyridin-2-ylquinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)

![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)

![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)
